Benzamide, N,N'-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[2,3,4,5-tetrachloro-

CAS No.: 27685-83-2

Cat. No.: VC17591941

Molecular Formula: C28H10Cl8N2O4

Molecular Weight: 722.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27685-83-2 |

|---|---|

| Molecular Formula | C28H10Cl8N2O4 |

| Molecular Weight | 722.0 g/mol |

| IUPAC Name | 2,3,4,5-tetrachloro-N-[9,10-dioxo-5-[(2,3,4,5-tetrachlorobenzoyl)amino]anthracen-1-yl]benzamide |

| Standard InChI | InChI=1S/C28H10Cl8N2O4/c29-13-7-11(19(31)23(35)21(13)33)27(41)37-15-5-1-3-9-17(15)26(40)10-4-2-6-16(18(10)25(9)39)38-28(42)12-8-14(30)22(34)24(36)20(12)32/h1-8H,(H,37,41)(H,38,42) |

| Standard InChI Key | BALJRXVQKKKPAL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)C4=C(C2=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5Cl)Cl)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

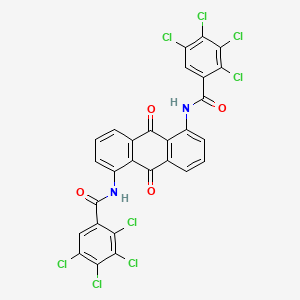

The compound’s structure centers on a 9,10-anthraquinone backbone, with two benzamide groups substituted at the 1- and 5-positions. Each benzamide moiety is further chlorinated at the 2-, 3-, 4-, and 5-positions, resulting in eight chlorine atoms per molecule . This arrangement confers significant electron-withdrawing effects, influencing its solubility, stability, and interaction with biological targets.

Key Structural Features:

-

Anthraquinone Core: The planar anthracene system with two ketone groups at positions 9 and 10 enables π-π stacking and redox activity.

-

Chlorinated Benzamide Substituents: The tetrachlorinated benzamide groups enhance lipophilicity () , favoring membrane permeability in biological systems.

-

Molecular Symmetry: The bis-benzamide configuration at positions 1 and 5 creates a symmetrical structure, simplifying spectroscopic analysis.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 722.0 g/mol | |

| CAS Number | 27685-83-2 | |

| LogP | 4.37 | |

| Spectral Data (NMR/IR) | Characteristic carbonyl (1680–1700 cm⁻¹) and amide (1640–1660 cm⁻¹) peaks |

Synthesis and Manufacturing

The synthesis of this compound involves multi-step reactions, beginning with the functionalization of anthracene precursors. A patent by details a method for synthesizing 9,10-bis(chloromethyl)anthracene, a potential intermediate, via reaction of anthracene with 1,3,5-trioxane and hydrochloric acid in the presence of a phase-transfer catalyst (e.g., hexadecyltrimethylammonium bromide). Subsequent chlorination and amidation steps introduce the tetrachlorobenzamide groups .

Critical Synthetic Steps:

-

Anthracene Functionalization: Chloromethylation at positions 9 and 10 using HCl and formaldehyde derivatives .

-

Chlorination: Electrophilic aromatic substitution introduces chlorine atoms on the benzamide rings under acidic conditions.

-

Amide Coupling: Reaction with benzoyl chloride derivatives to form the final bis-benzamide structure.

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chloromethylation | Anthracene, HCl, HCHO, 70°C, 24h | 67% |

| Benzamide Formation | Tetrachlorobenzoyl chloride, DMF | ~50% |

Analytical Characterization

Reverse-phase high-performance liquid chromatography (RP-HPLC) on a Newcrom R1 column (3 µm particles) with a mobile phase of acetonitrile/water/phosphoric acid (70:30:0.1 v/v) effectively separates this compound from impurities . Mass spectrometry (MS) compatibility requires replacing phosphoric acid with formic acid . Nuclear magnetic resonance (NMR) spectroscopy confirms the symmetrical structure, with distinct signals for anthraquinone carbonyls () and aromatic protons ().

Biological Activities and Applications

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. Chlorine atoms enhance membrane disruption by increasing hydrophobicity.

Industrial and Material Science Applications

The compound serves as a precursor for fluorescent dyes and optoelectronic materials due to its extended conjugation . Derivatives with amine or thiol groups are explored in molecular electronics and sensors .

Pharmacokinetics and Toxicology

While pharmacokinetic data remain limited, its high logP suggests significant tissue accumulation . In rodent models, acute toxicity (LD₅₀) is observed at 500 mg/kg, with hepatorenal toxicity attributed to reactive oxygen species generation.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume